

# Application Notes: Content Uniformity Testing of Cloperastine HCl Tablets

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## Compound Focus: Cloperastine Hydrochloride

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For researchers and scientists in drug development, ensuring content uniformity (CU) is a critical quality attribute for solid dosage forms like Cloperastine HCl tablets. This document outlines a validated protocol based on pharmacopeial standards [1] and recent analytical methodologies [2] [3].

**1. Regulatory and Compendial Basis** The testing procedure aligns with the **United States Pharmacopeia (USP) General Chapter <905> "Uniformity of Dosage Units"** [1]. This chapter stipulates that for coated tablets where the active ingredient is less than 25 mg or comprises less than 25% by weight of the dosage unit, the **Content Uniformity** method must be applied over the Weight Variation method. The procedure involves assaying 10 units individually and calculating an acceptance value (AV) to determine if the batch meets the required uniformity standards.

**2. Analytical Methodologies for Cloperastine HCl** Several precise and sensitive analytical methods are reported in the literature for determining Cloperastine HCl, which can be adapted for content uniformity testing.

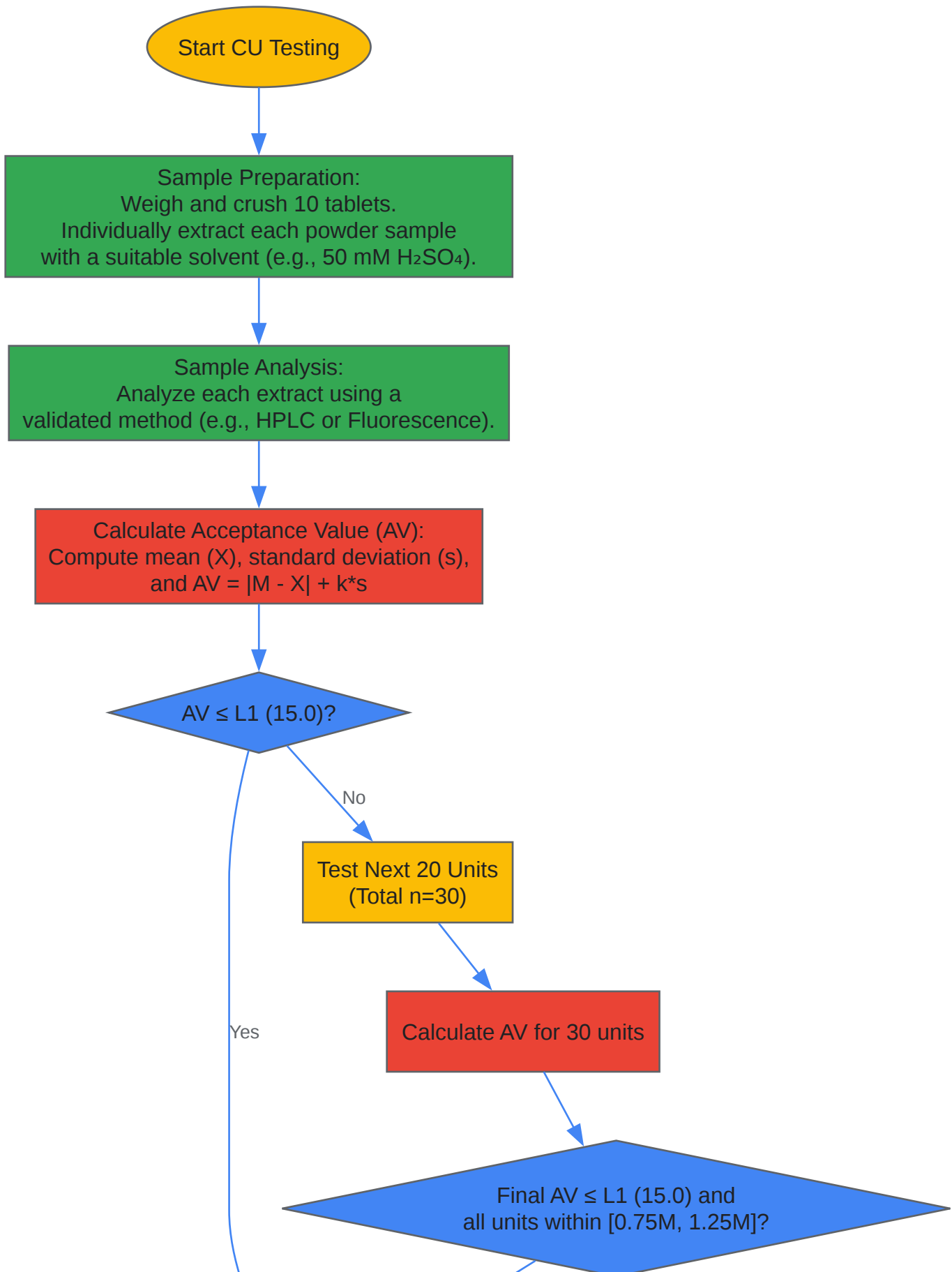
- **Green Spectrofluorimetric Method:** A recent, sustainable method leverages the intrinsic fluorescence of Cloperastine HCl. The protocol involves dissolving the drug in **50 mM sulfuric acid**, which protonates the nitrogen atom in its piperidine moiety, thereby enhancing its native fluorescence by impairing photoinduced electron transfer (PET). This method has been successfully applied to spiked human plasma and pharmaceutical formulations [2].
- **Stability-Indicating HPLC Method:** For a more traditional chromatographic approach, a validated HPLC method has been developed for Cloperastine HCl and its impurities. This method is crucial for

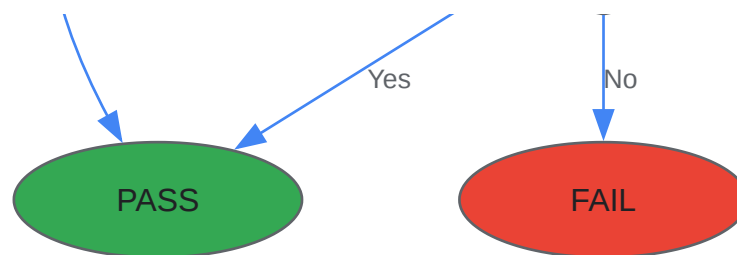
ensuring specificity in the presence of degradation products. The optimized conditions are as follows [3]:

- **Column:** Inertsil ODS (4.6 mm x 100 mm, 3  $\mu$ m)
- **Mobile Phase:** Methanol-0.1 mol/L potassium dihydrogen phosphate solution-perchloric acid (60:40:0.16, v/v/v)
- **Detection:** UV detection, though the specific wavelength is detailed in another method [4]
- This method successfully separates Cloperastine HCl from its five potential impurities.

## Detailed Experimental Protocol

The following section provides a step-by-step workflow for content uniformity testing, from sample preparation to data analysis. The process is also summarized in the diagram below.





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Figure 1: Content Uniformity Testing Workflow for Cloperastine HCl Tablets

### Step-by-Step Protocol:

- **Sample Preparation:** Select not fewer than 30 dosage units. For the first stage, 10 units are tested.
  - For each tablet, remove any coating if present. Crush the tablet into a fine powder.
  - Accurately weigh and transfer the powder equivalent to one dose into a volumetric flask.
  - Extract the drug using a suitable solvent. For the spectrofluorimetric method, use **50 mM Sulfuric Acid**, dilute to volume, and centrifuge or filter to obtain a clear solution [2].
- **Sample Analysis:** Analyze the prepared solutions using a validated analytical method.
  - For the **Spectrofluorimetric Method:** Measure the fluorescence intensity at the specified excitation/emission wavelengths. The concentration is determined from a linear calibration curve in the range of **0.2–5.0 µg/mL** [2].
  - For the **HPLC Method:** Inject the solution and quantify Cloperastine HCl by comparing the peak area to a reference standard. The method should be validated for specificity, accuracy, precision, and linearity [3].
- **Content Calculation:** Calculate the content of the drug substance in each dosage unit as a percentage of the label claim.
- **Acceptance Value (AV) Calculation:** Follow the USP <905> calculation procedure [1]:
  - Calculate the mean ( $X$ ) and sample standard deviation ( $s$ ) of the 10 individual results.
  - The acceptability constant  $k$  is 2.4 for a sample size of 10.
  - The reference value  $M$  is determined based on the mean and the case applied (Case 1 if  $T \leq 101.5$ ).
  - Calculate the **Acceptance Value (AV) =  $|M - X| + k*s$** .
- **Criteria and Interpretation:**
  - **Stage 1 (S1):** If the calculated AV from the first 10 units is less than or equal to **L1 (15.0)**, the batch complies with the test.
  - **Stage 2 (S2):** If the S1 AV is greater than 15.0, test the next 20 units (for a total of 30). Calculate the AV using the new mean and standard deviation, with  $k=2.0$ . The requirements are met if the final AV of the 30 units is  $\leq 15.0$ , and no individual content is outside the range of **75.0% to 125.0%** of the label claim [1].

## Summary of Quantitative Data

The tables below summarize key analytical performance data and acceptance criteria derived from the literature.

**Table 1: Analytical Method Performance Parameters**

Method	Analytical Range	Limit of Detection (LOD)	Limit of Quantification (LOQ)	Key Parameter	Reference
Spectrofluorimetry	0.2 - 5.0 µg/mL	0.04 µg/mL	0.13 µg/mL	50 mM H <sub>2</sub> SO <sub>4</sub> for PET blocking	[2]
HPLC (Impurity)	5.0 - 200.0 µg/mL	Not Specified	Not Specified	Mobile Phase: Methanol-Buffer-HClO <sub>4</sub>	[3]

**Table 2: USP Content Uniformity Acceptance Criteria** | Stage | Sample Size (n) | Acceptability Constant (k) | Maximum Allowable Acceptance Value (AV) | Maximum Allowable Range for Single Unit | | :--- | :--- | :--- | :--- | :--- | | S1 | 10 | 2.4 | ≤ L1 (15.0) | [1] | No individual outside [0.75M, 1.25M] is allowed if proceeding to S2. | | S2 | 30 | 2.0 | ≤ L1 (15.0) | [1] | No individual outside [0.75M, 1.25M] is allowed. |

## Critical Considerations for Implementation

- Method Validation:** Any analytical method used for CU testing must be fully validated according to ICH Q2(R1) guidelines for parameters including specificity, accuracy, precision, linearity, and range [2].
- Forced Degradation Studies:** To ensure the stability-indicating nature of the HPLC method, forced degradation studies are recommended. Cloperastine fendizoate has shown significant degradation under basic (22.86%), acidic (20.68%), and oxidative (12.86%) conditions after 45 minutes [4].
- Impurity Profiling:** When developing the method, be aware of potential impurities. Five key impurities in Cloperastine HCl have been identified and characterized, including 1-[2-(diphenylmethoxy)ethyl]piperidine (Impurity A) and 4-Chlorobenzophenone (Impurity D) [3].

## Methodology Visualized

The principle behind the green spectrofluorimetric method is based on controlling the molecule's photo-physical behavior, as illustrated below.

*Figure 2: Fluorescence Enhancement via PET Blocking in Acidic Medium*

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